1-(4-bromophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Description
1-(4-Bromophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a triazole-based compound featuring a 4H-1,2,4-triazole core substituted at positions 4 and 5 with 4-ethoxyphenyl and pyridin-3-yl groups, respectively. The triazole ring is further functionalized with a sulfanyl (-S-) linker connecting to a 2-(4-bromophenyl)ethanone moiety. This structural architecture is common in bioactive molecules, as triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties .
The synthesis of such compounds typically involves S-alkylation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol precursors with α-halogenated ketones (e.g., 2-bromo-1-(4-bromophenyl)ethanone) in the presence of a base like cesium carbonate .
Properties
IUPAC Name |
1-(4-bromophenyl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN4O2S/c1-2-30-20-11-9-19(10-12-20)28-22(17-4-3-13-25-14-17)26-27-23(28)31-15-21(29)16-5-7-18(24)8-6-16/h3-14H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEBUQUNQNTQMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Br)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include bromine, ethoxybenzene, pyridine, and triazole derivatives. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-(4-bromophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The synthesis involves multi-step reactions:
- Triazole ring formation : Cyclization of hydrazine derivatives with nitriles or carbonyl precursors under reflux conditions (e.g., ethanol, 80°C for 6–12 hours) .
- Etherification : Introduction of the ethoxyphenyl group via nucleophilic substitution using potassium carbonate as a base in dry acetone .
- Thioether linkage : Reaction of a triazole-thiol intermediate with 2-bromo-1-(4-bromophenyl)ethanone in alkaline medium (e.g., NaOH/ethanol, 50°C) . Purity is validated by TLC and recrystallization from ethanol/water mixtures.
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
- NMR (¹H, ¹³C, DEPT135) : Assigns proton environments (e.g., pyridin-3-yl protons at δ 8.5–9.0 ppm) and carbon backbone .
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 564.05) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-S at ~680 cm⁻¹) .
- XRD : Resolves crystal packing and bond angles (e.g., triazole ring planarity validated via SHELX refinement) .
Advanced Research Questions
Q. How can reaction conditions be optimized for thioether formation?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiolate ion but may require lower temperatures to avoid side reactions .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .
- Kinetic monitoring : Use in-situ FTIR or HPLC to track intermediate consumption and optimize reaction time .
Q. What methodologies resolve contradictions in reported biological activity data?
- Standardized assays : Use CLSI/MIC guidelines for antimicrobial studies to minimize variability in microbial strains and inoculum sizes .
- Dose-response curves : Quantify IC₅₀ values for cytotoxicity (e.g., against MCF-7 cells) with positive controls (e.g., doxorubicin) to validate potency .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers caused by solvent interference (e.g., DMSO >1% inhibits cellular uptake) .
Q. How is X-ray crystallography applied to study this compound’s molecular interactions?
- Data collection : High-resolution (≤1.0 Å) datasets collected at 100 K using synchrotron radiation .
- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding (e.g., N–H···O interactions stabilizing the triazole core) .
- Visualization : ORTEP-3 diagrams illustrate bond lengths and angles, critical for SAR studies .
Q. What computational strategies predict electronic properties and reactivity?
- DFT calculations : B3LYP/6-311+G(d,p) basis sets model frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) to predict redox behavior .
- Molecular docking : AutoDock Vina simulates binding to biological targets (e.g., COX-2 enzyme) with PyMOL visualization of π-π stacking with pyridin-3-yl groups .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
